2-(4-Iodophenoxy)-5-nitropyrimidine
Description
2-(4-Iodophenoxy)-5-nitropyrimidine is a pyrimidine derivative featuring a nitro group at position 5 and a 4-iodophenoxy substituent at position 2. Synthesis routes involve challenges in intermediate preparation, such as the failure to obtain 2-(4-((4-iodophenoxy)methyl)phenoxy) ethanol, necessitating alternative methods like bromo-to-tosylate conversion (yield: 57.0%) . The 5-nitropyrimidine core is known for its reactivity in nucleophilic substitution (SN) reactions, particularly at electron-deficient positions (e.g., C4, C6) .
Properties
IUPAC Name |
2-(4-iodophenoxy)-5-nitropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6IN3O3/c11-7-1-3-9(4-2-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWSUMWQOHXPNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=N2)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenoxy)-5-nitropyrimidine typically involves the reaction of 4-iodophenol with a pyrimidine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenoxy)-5-nitropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Products with various nucleophiles replacing the iodine atom.
Reduction: 2-(4-Aminophenoxy)-5-nitropyrimidine.
Oxidation: Products with oxidized phenoxy groups.
Scientific Research Applications
2-(4-Iodophenoxy)-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of iodine.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenoxy)-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodophenoxy group allows for strong binding interactions, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key pyrimidine derivatives are compared based on substituent patterns and biological activities:
Physicochemical Properties
- Hydrogen Bonding: 2-Amino-5-nitropyrimidine forms extensive hydrogen bonds (C–H⋯N/O), enhancing crystal stability. In contrast, the iodophenoxy group may disrupt such networks, favoring hydrophobic interactions .
- Electronic Effects: The nitro group at C5 is electron-withdrawing, activating adjacent positions for substitution. Iodine’s inductive effect in this compound may further polarize the ring, influencing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
